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Compound of Interest

Compound Name: (1R)-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B2754025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral aromatic alcohol of significant interest in the

pharmaceutical industry. Its importance lies primarily in its role as a key chiral building block for

the synthesis of more complex molecules, most notably the broad-spectrum antibiotic

Chloramphenicol. The precise stereochemistry at the benzylic alcohol position is crucial for the

biological activity of the final therapeutic agent. This technical guide provides a comprehensive

overview of the identifiers, properties, synthesis, and applications of (1R)-1-(4-
nitrophenyl)ethan-1-ol, tailored for professionals in research and drug development.

Chemical Identifiers and Physical Properties
Accurate identification and characterization are fundamental in chemical and pharmaceutical

research. The following tables summarize the key identifiers and physical properties of (1R)-1-
(4-nitrophenyl)ethan-1-ol.
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Identifier Type Value

CAS Number 58287-18-6

PubChem CID 9793932

InChI
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-

7)9(11)12/h2-6,10H,1H3/t6-/m1/s1

InChIKey CRJFHXYELTYDSG-SCSAIBSYSA-N

Canonical SMILES
CC([C@H])(O)C1=CC=C(--INVALID-LINK--

[O-])C=C1

Molecular Formula C8H9NO3

Molecular Weight 167.16 g/mol

Note: The racemic mixture, 1-(4-nitrophenyl)ethan-1-ol, has the CAS Number 6531-13-1.

Property Value

Physical State Not specified, likely a solid or oil

Melting Point 30-32 °C (for the racemic mixture)

Boiling Point 137-138 °C at 2 Torr (for the racemic mixture)

Solubility Slightly soluble in chloroform and methanol

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of (1R)-1-(4-
nitrophenyl)ethan-1-ol.
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Spectroscopy Data

¹H NMR

Spectral data is available, with characteristic

peaks for the aromatic, methine, and methyl

protons.

¹³C NMR
Spectral data is available, showing distinct

signals for the carbon atoms in the molecule.

Mass Spectrometry
Mass spectral data is available, confirming the

molecular weight.

Infrared (IR)
IR spectra show characteristic absorptions for

the hydroxyl and nitro groups.

Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol
The most common and efficient method for the synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol
is the asymmetric reduction of its corresponding prochiral ketone, 4-nitroacetophenone. This

transformation is typically achieved using a chiral catalyst to ensure high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of 4-
Nitroacetophenone
This protocol is a generalized procedure based on established methods using a chiral

oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).

Materials:

4-Nitroacetophenone

(R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (chiral catalyst)

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

Anhydrous tetrahydrofuran (THF)

Methanol
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1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (typically 5-

10 mol%) in anhydrous THF.

Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. To this, slowly add the

borane reagent (e.g., BMS, approximately 1.0-1.2 equivalents). Stir the mixture for 15-30

minutes at this temperature.

Substrate Addition: Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous THF and

add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the

temperature at 0 °C.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete

within a few hours.

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the

dropwise addition of methanol at 0 °C to decompose the excess borane.

Work-up: Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid and stir

for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water,

saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on
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silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to

afford (1R)-1-(4-nitrophenyl)ethan-1-ol.

Characterization: Confirm the identity and enantiomeric excess of the product using

spectroscopic methods (NMR, MS) and chiral HPLC analysis.

Application in Drug Development: Synthesis of
Chloramphenicol
(1R)-1-(4-nitrophenyl)ethan-1-ol is a crucial intermediate in the synthesis of the antibiotic

Chloramphenicol. The stereochemistry of the alcohol is retained and dictates the final

stereochemistry of the drug, which is essential for its antibacterial activity.

The following diagram illustrates the logical workflow from the precursor to the final drug

product.

Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol Chloramphenicol Synthesis

4-Nitroacetophenone Asymmetric Reduction
(Chiral Catalyst, Borane) (1R)-1-(4-nitrophenyl)ethan-1-ol Further Synthetic Steps

(e.g., amination, acylation) Chloramphenicol

Click to download full resolution via product page

Caption: Synthetic workflow from 4-nitroacetophenone to Chloramphenicol.

Signaling Pathways and Biological Activity
As a chiral intermediate, (1R)-1-(4-nitrophenyl)ethan-1-ol itself is not typically investigated for

direct interaction with signaling pathways. Its biological relevance is conferred through its

incorporation into the final active pharmaceutical ingredient, Chloramphenicol.

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The

drug binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of protein
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elongation. The specific stereochemistry derived from (1R)-1-(4-nitrophenyl)ethan-1-ol is
critical for this binding and subsequent inhibition.

The following diagram illustrates the logical relationship of Chloramphenicol's mechanism of

action.
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Caption: Mechanism of action of Chloramphenicol.

Conclusion
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(1R)-1-(4-nitrophenyl)ethan-1-ol is a valuable chiral intermediate with well-defined properties

and a critical role in the synthesis of important pharmaceuticals like Chloramphenicol. The

enantioselective synthesis of this compound, primarily through the asymmetric reduction of 4-

nitroacetophenone, is a key step that has been extensively studied and optimized. For

researchers and professionals in drug development, a thorough understanding of the synthesis

and properties of this chiral building block is essential for the efficient and successful

production of stereochemically pure active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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